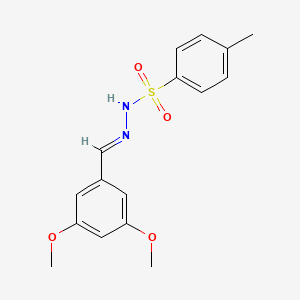

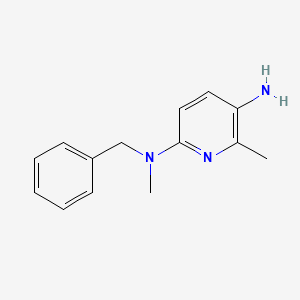

N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a hydrazone derivative. Hydrazone derivatives are a significant class of organic compounds with various applications in medical, industrial, biological, and potential drug industries . They have been widely used in the treatment of cancer, hypercholesterolemia, and as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory agents .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds, such as benzylidenehydrazine derivatives, are typically synthesized starting from an appropriate benzoic acid or substituted benzoic acid and amine derivatives .Scientific Research Applications

1. Antimicrobial Activities

N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide and its derivatives have demonstrated significant antimicrobial properties. Studies have shown that these compounds exhibit antimycobacterial, antibacterial, and antifungal activities, highlighting their potential in developing new antimicrobial agents (Ghiya & Joshi, 2016).

2. Biological Screenings and DNA Interaction

These compounds have been extensively screened for various biological activities, including antibacterial, antifungal, antioxidant, and cytotoxic activities. They have also shown significant interaction with Salmon sperm DNA, indicating potential applications in molecular biology and genetics (Sirajuddin et al., 2013).

3. Corrosion Inhibition

This compound derivatives have been evaluated as corrosion inhibitors for materials like carbon steel in acidic media. Their efficiency as inhibitors makes them valuable in industrial applications where material durability is crucial (Ichchou et al., 2019).

4. Physicochemical Applications

The physicochemical properties of these compounds have been studied for applications like calcium ion capturing. They have shown promising results in the selective determination of calcium ions in natural samples, which can be useful in environmental and biochemical analyses (Hussain et al., 2020).

5. Nonlinear Optical Properties

These compounds have been investigated for their potential applications in the nonlinear electro-optic field. Studies on their structural elucidation and nonlinear optical properties suggest their suitability for use in advanced optical materials and devices (Ahamed et al., 2018).

6. Vibrational Assignments

The vibrational assignments of similar compounds have been analyzed to understand their molecular structure better. This information is crucial for developing new materials with specific desired properties (Dunkers & Ishida, 1995).

7. Acetylcholinesterase Inhibition

Derivatives of this compound have been evaluated as selective acetylcholinesterase inhibitors. Such compounds can potentially be used in treating neurological disorders like Alzheimer's disease (Shrivastava et al., 2017).

Mechanism of Action

Target of Action

Similar compounds such as benzylidene-hydrazone analogs have been reported to exhibit significant anti-tyrosinase activities . Tyrosinase is a multifunctional copper-containing enzyme involved in the production of melanin and other pigments from tyrosine by oxidation .

Mode of Action

It is suggested that similar compounds may inhibit tyrosinase activity, thereby preventing the formation of melanin . The structure–activity relationship study of the novel constructed analogs was fully discussed . Kinetic study of compound 4i showed uncompetitive inhibition towards tyrosinase .

Biochemical Pathways

It can be inferred that the compound may interfere with the melanogenesis pathway by inhibiting tyrosinase, a key enzyme in this pathway .

Pharmacokinetics

A related compound, pterostilbene, has been shown to have high oral bioavailability and wide tissue distribution . Pterostilbene, a dimethoxy analog of resveratrol, demonstrated greater bioavailability and total plasma levels of both the parent compound and metabolites than resveratrol .

Result of Action

Similar compounds have been reported to exhibit significant anti-tyrosinase activities, which could potentially lead to a reduction in melanin production .

Future Directions

Properties

IUPAC Name |

N-[(E)-(3,5-dimethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-12-4-6-16(7-5-12)23(19,20)18-17-11-13-8-14(21-2)10-15(9-13)22-3/h4-11,18H,1-3H3/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBBMYIHQHIDEB-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2922209.png)

![benzyl N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]carbamate](/img/structure/B2922210.png)

![8-[(4-Tert-butylphenyl)sulfonyl]-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2922212.png)

![(4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2922213.png)

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2922217.png)

![1'-(3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2922220.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(pyridin-3-yl)acetamide](/img/structure/B2922229.png)

![2-(3-oxo-3-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propyl)isoindoline-1,3-dione](/img/structure/B2922230.png)